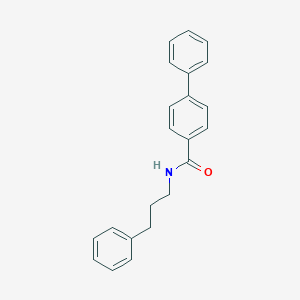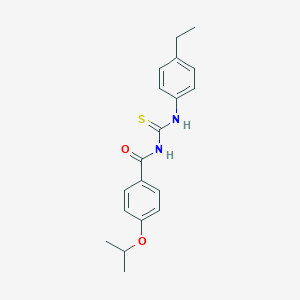
N-(3-PHENYLPROPYL)-4-BIPHENYLCARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a biphenyl group attached to a carboxamide functional group, with a phenylpropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-biphenylcarboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
N-(3-phenylpropyl)benzamide: Similar structure but with a single benzene ring instead of a biphenyl group.
N-(3-phenylpropyl)acetamide: Contains an acetamide group instead of a carboxamide group.
N-(3-phenylpropyl)benzoic acid: Contains a carboxylic acid group instead of a carboxamide group.
The uniqueness of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide lies in its biphenyl structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C22H21NO |
|---|---|
Molekulargewicht |
315.4g/mol |
IUPAC-Name |
4-phenyl-N-(3-phenylpropyl)benzamide |
InChI |
InChI=1S/C22H21NO/c24-22(23-17-7-10-18-8-3-1-4-9-18)21-15-13-20(14-16-21)19-11-5-2-6-12-19/h1-6,8-9,11-16H,7,10,17H2,(H,23,24) |
InChI-Schlüssel |
LVXQNWXTCLNBBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B399495.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B399498.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B399499.png)
![N-[(4-chlorophenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B399500.png)

![N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B399502.png)
![N-[(2,4,5-trichlorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B399504.png)

![3-bromo-N-[(4-chlorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B399509.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3,4,5-triethoxybenzamide](/img/structure/B399510.png)
![3-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B399513.png)
![Methyl 2-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B399514.png)
![N-[(4-fluorophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B399515.png)
![1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-FLUOROBENZOYL)THIOUREA](/img/structure/B399517.png)
